N,N'-dicyclohexylnaphthalene-1,5-disulfonamide
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Overview
Description
N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyclohexyl groups attached to a naphthalene core, with disulfonamide functional groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE typically involves multiple steps. One common method includes the chlorosulfonation of naphthalene, followed by the introduction of cyclohexylamine to form the disulfonamide groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the disulfonamide groups to amines.
Substitution: The compound can participate in substitution reactions where the cyclohexyl groups or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The disulfonamide groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The cyclohexyl groups contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXAMIDE: This compound shares a similar naphthalene core but has carboxamide groups instead of disulfonamide groups.
N,N’-DICYCLOHEXYL-2,6-NAPHTHALENEDICARBOXIMIDE: Another similar compound with imide groups.
Uniqueness
N1N5-DICYCLOHEXYLNAPHTHALENE-15-DISULFONAMIDE is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C22H30N2O4S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-N,5-N-dicyclohexylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C22H30N2O4S2/c25-29(26,23-17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)30(27,28)24-18-11-5-2-6-12-18/h7-8,13-18,23-24H,1-6,9-12H2 |
InChI Key |
LBRNFLVCBYJZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4CCCCC4 |
Origin of Product |
United States |
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